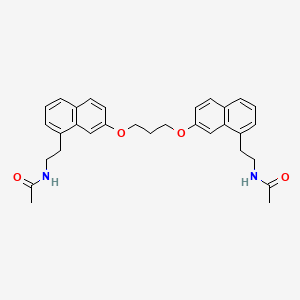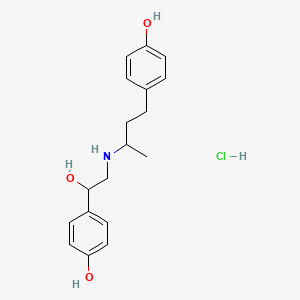
Ractopamine hydrochloride
Overview
Description
- Pharmacologically, it acts as a phenol-based TAAR1 agonist and β-adrenergic receptor agonist, stimulating β₁ and β₂ adrenergic receptors .
- Commercially, it is marketed as Paylean for swine, Optaflexx for cattle, and Topmax for turkeys .
Ractopamine Hydrochloride: is an animal feed additive used to promote leanness and enhance food conversion efficiency in farmed animals. It is most commonly administered to animals for meat production.
Mechanism of Action
Target of Action
Ractopamine hydrochloride is a phenethanolamine β-adrenergic agonist . It primarily targets the β1 and β2 adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the “fight or flight” response, which includes increasing heart rate and blood flow to muscles .
Mode of Action
This compound acts as a full agonist to murine (mouse or rat) TAAR1, a receptor protein . It also acts as an agonist to beta-adrenergic receptors . When ractopamine binds to these receptors, it triggers a cascade of events that increase protein synthesis, resulting in increased muscle fiber size .
Biochemical Pathways
This compound primarily affects the metabolic pathways in muscle and lipid cells . It modulates these pathways to enhance protein accretion . This redirection of nutrients away from fat deposition and towards lean deposition is a key aspect of ractopamine’s action .
Pharmacokinetics
It is known that ractopamine is rapidly absorbed and distributed to muscle tissues .
Result of Action
The primary result of ractopamine’s action is an increase in muscle fiber size . This leads to an increase in the rate of weight gain, improved feed efficiency, and increased carcass leanness in animals . For example, its use in finishing swine yields about 3 kg (6.6 lb) of additional lean pork per animal, and improves feed efficiency by 10% .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, aggressive handling can increase stress responsiveness in animals fed with ractopamine . Moreover, the presence of ractopamine in the aquatic environment can potentially have harmful effects on aquatic animals .
Biochemical Analysis
Biochemical Properties
Ractopamine hydrochloride functions by interacting with β-adrenergic receptors, specifically β1 and β2 adrenergic receptors . These receptors are G protein-coupled receptors that, when activated by this compound, initiate a cascade of intracellular events leading to increased protein synthesis and muscle fiber growth . The compound also interacts with trace amine-associated receptor 1 (TAAR1), further contributing to its anabolic effects . The binding of this compound to these receptors stimulates adenylate cyclase activity, increasing cyclic AMP (cAMP) levels and activating protein kinase A (PKA), which in turn phosphorylates various target proteins involved in muscle growth and metabolism .
Cellular Effects
This compound exerts significant effects on various cell types, particularly muscle cells. In muscle cells, it enhances protein synthesis and muscle fiber hypertrophy by activating β-adrenergic receptors and TAAR1 . This activation leads to increased cAMP levels and subsequent activation of PKA, which phosphorylates key proteins involved in muscle growth . Additionally, this compound influences cell signaling pathways, including the mTOR pathway, which plays a crucial role in regulating cell growth and metabolism . The compound also affects gene expression by modulating the activity of transcription factors such as CREB (cAMP response element-binding protein), leading to increased expression of genes involved in muscle growth and metabolism .
Molecular Mechanism
At the molecular level, this compound acts as a full agonist to β1 and β2 adrenergic receptors, as well as TAAR1 . Upon binding to these receptors, this compound activates adenylate cyclase, resulting in increased cAMP production . Elevated cAMP levels activate PKA, which phosphorylates various target proteins, including enzymes and transcription factors . This phosphorylation cascade enhances protein synthesis, muscle fiber growth, and overall muscle mass . Additionally, this compound modulates the activity of the mTOR pathway, further promoting muscle growth and metabolism . The compound’s effects on gene expression are mediated through the activation of transcription factors such as CREB, which binds to cAMP response elements in the promoters of target genes, leading to their increased expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on cellular function and muscle growth have been observed to change over time. The compound is relatively stable and does not degrade quickly, allowing for sustained effects on muscle growth and metabolism . Prolonged exposure to this compound can lead to desensitization of β-adrenergic receptors, reducing its efficacy over time . In vitro and in vivo studies have shown that the anabolic effects of this compound are most pronounced during the initial stages of administration, with diminishing returns observed with prolonged use . Long-term exposure to the compound has also been associated with potential adverse effects on cellular function, including increased susceptibility to stress and fatigue .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively promotes muscle growth and improves feed efficiency without significant adverse effects . At high doses, this compound can cause toxic effects, including increased heart rate, hypertension, and behavioral changes . Studies in animal models have shown that the optimal dosage for promoting muscle growth and feed efficiency varies depending on the species and individual animal characteristics . Threshold effects have been observed, with minimal effective doses required to achieve significant anabolic effects . Toxicity studies have indicated that high doses of this compound can lead to adverse effects on cardiovascular function and overall health .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a β-adrenergic agonist . The compound modulates metabolic pathways in muscle and lipid cells, enhancing protein accretion and reducing fat deposition . This compound influences the activity of enzymes involved in protein synthesis and degradation, including mTOR and ubiquitin-proteasome pathways . Additionally, the compound affects hormone release and blood flow, further contributing to its anabolic effects . The metabolic effects of this compound are mediated through its interactions with β-adrenergic receptors and TAAR1, leading to increased cAMP levels and activation of PKA .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through the bloodstream . Upon administration, the compound is absorbed into the bloodstream and distributed to various tissues, including muscle . Within muscle cells, this compound binds to β-adrenergic receptors and TAAR1, initiating its anabolic effects . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its uptake and localization within target tissues . Studies have shown that this compound is rapidly absorbed and distributed, with peak concentrations observed within a few hours of administration .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where it interacts with β-adrenergic receptors and TAAR1 . The compound’s activity is influenced by its localization within specific cellular compartments, including the sarcolemma and sarcoplasmic reticulum in muscle cells . This compound’s effects on muscle growth and metabolism are mediated through its interactions with receptors and signaling molecules localized within these compartments . Additionally, the compound’s subcellular localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes: Ractopamine is synthetically prepared.
Reaction Conditions: Specific synthetic conditions are proprietary, but it is produced industrially.
Industrial Production: Details on industrial-scale production methods are not widely available.
Chemical Reactions Analysis
Reactions: Ractopamine can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.
Major Products: These reactions yield derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Ractopamine’s chemical properties are studied for drug development and analytical purposes.
Biology: Research investigates its effects on animal physiology and metabolism.
Medicine: Limited applications, but it may inform drug design.
Industry: Used in livestock production for lean meat.
Comparison with Similar Compounds
Uniqueness: Ractopamine’s unique features include its specific agonist profile and use in livestock.
Similar Compounds: While ractopamine is distinct, other β-agonists like clenbuterol are used for similar purposes.
Properties
IUPAC Name |
4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGSLSLUFMZUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046471 | |
| Record name | Ractopamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90274-24-1 | |
| Record name | Ractopamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90274-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ractopamine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090274241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ractopamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759638 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ractopamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-4-[2-[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]-1-hydroxyethyl]phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+/-)-4-[2-[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]-1-hydroxyethyl]phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RACTOPAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/309G9J93TP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ractopamine hydrochloride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

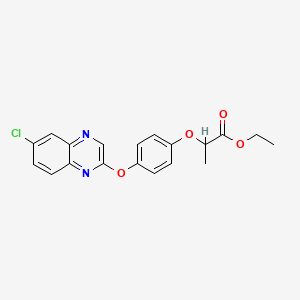
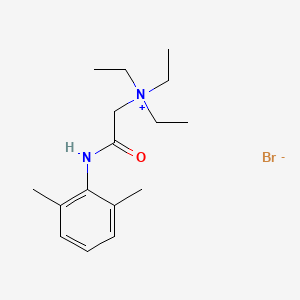
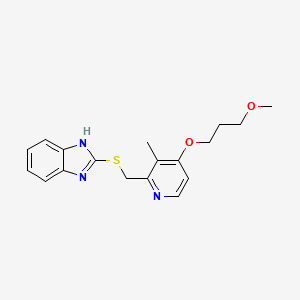
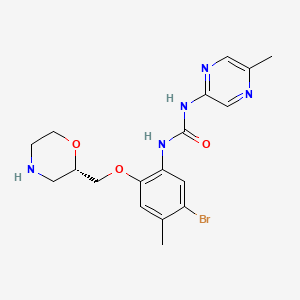
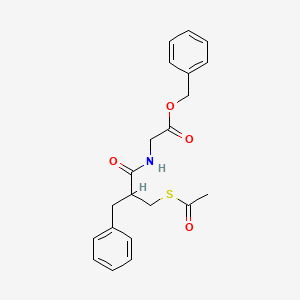
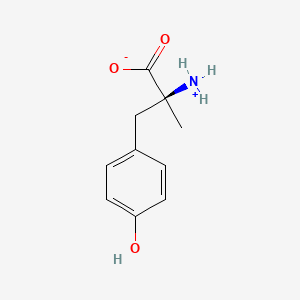
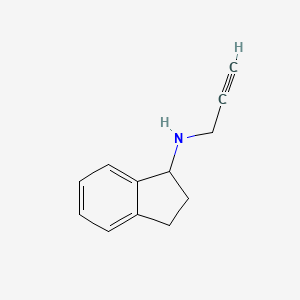
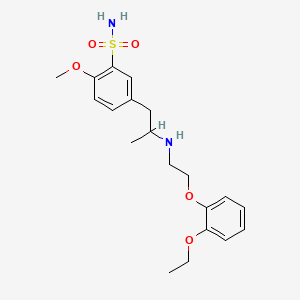
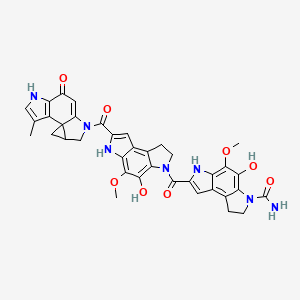
![(4S)-4-amino-5-[(2S)-2-[[(2S)-3-methyl-2-(4-nitroanilino)butanoyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B1680429.png)
![9-Fluoro-8-(1h-imidazol-1-yl)-5-methyl-1-oxo-6,7-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1680430.png)
![tert-butyl N-[(2S,3S)-1-[[2-[[(2S)-2-amino-5-oxo-5-piperidin-1-ylpentanoyl]amino]acetyl]-[(2S)-5-(diaminomethylideneamino)-2-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)amino]pentanoyl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1680431.png)
